molecular formula C20H11NO3 B3057526 4-Nitrobenzo[a]pyren-1-ol CAS No. 82039-09-6

4-Nitrobenzo[a]pyren-1-ol

Cat. No.: B3057526
CAS No.: 82039-09-6
M. Wt: 313.3 g/mol
InChI Key: OISGCZPPZGEACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrobenzo[a]pyren-1-ol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is characterized by a nitro group (-NO2) attached to the benzo[a]pyrene structure, which is a well-known carcinogenic compound. The presence of the hydroxyl group (-OH) at the 1-position further modifies its chemical properties. This compound is of significant interest due to its potential biological activities and environmental impact.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzo[a]pyren-1-ol typically involves multi-step organic reactions. One common method starts with the nitration of benzo[a]pyrene to introduce the nitro group. This is followed by hydroxylation to attach the hydroxyl group at the desired position. The nitration process often uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions . The hydroxylation step can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzo[a]pyren-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrobenzo[a]pyren-1-ol has various applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrobenzo[a]pyren-1-ol is unique due to the specific positioning of the nitro and hydroxyl groups, which significantly influence its reactivity and interactions with biological systems. This makes it a valuable compound for studying the effects of structural modifications on PAHs .

Properties

IUPAC Name

4-nitrobenzo[a]pyren-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO3/c22-18-8-7-15-17(21(23)24)10-12-9-11-3-1-2-4-13(11)14-5-6-16(18)20(15)19(12)14/h1-10,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISGCZPPZGEACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=C(C5=C4C(=C(C=C5)O)C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002404
Record name 4-Nitrobenzo[pqr]tetraphen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82039-09-6
Record name Benzo(a)pyren-3-ol, 6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082039096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrobenzo[pqr]tetraphen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrobenzo[a]pyren-1-ol
Reactant of Route 2
Reactant of Route 2
4-Nitrobenzo[a]pyren-1-ol
Reactant of Route 3
4-Nitrobenzo[a]pyren-1-ol
Reactant of Route 4
4-Nitrobenzo[a]pyren-1-ol
Reactant of Route 5
4-Nitrobenzo[a]pyren-1-ol
Reactant of Route 6
4-Nitrobenzo[a]pyren-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.